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Compound of Interest |

Compound Name: 3-(Ethylamino)propanenitrile
CAS No.: 21539-47-9
Cat. No.: B033339

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Ethylamino)propanenitrile, a crucial intermediate in various chemical syntheses. Designed
for researchers, scientists, and professionals in drug development, this document delves into
the nuances of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy as applied
to this compound. The focus is on not just presenting the data, but also on the rationale behind
the experimental choices and the interpretation of the spectral features, ensuring a thorough
understanding for practical application.

Introduction

3-(Ethylamino)propanenitrile, with the molecular formula CsH1oNz, is a bifunctional molecule
containing both a secondary amine and a nitrile group. This unique combination of functional
groups makes it a versatile building block in organic synthesis, particularly in the preparation of
pharmaceuticals and other specialty chemicals. Accurate and comprehensive spectroscopic
analysis is paramount for its quality control, reaction monitoring, and structural confirmation.
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This guide provides a detailed analysis of its IR, *H NMR, and 3C NMR spectra, offering
insights into its molecular structure and chemical properties.

Molecular Structure and Key Spectroscopic
Features

The structure of 3-(Ethylamino)propanenitrile dictates its characteristic spectroscopic
signatures. The key features to be identified are the N-H bond of the secondary amine, the
C=N triple bond of the nitrile, and the aliphatic ethyl and propyl chains.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 3-(Ethylamino)propanenitrile reveals characteristic absorption
bands corresponding to the vibrational modes of its functional groups.

Table 1: Summary of Key IR Absorption Bands for 3-
(Ethylamino)propanenitrile

Wavenumber (cm—?) Intensity Assignment

) N-H Stretch (Secondary
~3300 Medium, Sharp

Amine)
~2970-2850 Strong C-H Stretch (Aliphatic)
~2245 Medium, Sharp C=N Stretch (Nitrile)
~1460 Medium C-H Bend (CH2)
~1375 Medium C-H Bend (CHs)
~1120 Medium C-N Stretch

Interpretation of the IR Spectrum

The presence of a sharp, medium-intensity band around 3300 cm~* is a clear indication of the
N-H stretching vibration of the secondary amine. The strong absorptions in the 2970-2850 cm~1
region are characteristic of the C-H stretching vibrations of the ethyl and propylene groups. A
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crucial peak for the identification of this molecule is the medium, sharp absorption at
approximately 2245 cm~1, which is indicative of the C=N stretching of the nitrile functional
group. The fingerprint region (below 1500 cm~1) contains various bending and stretching
vibrations, including the C-H bending of the methylene and methyl groups, as well as the C-N
stretching vibration.

Experimental Protocol for Acquiring the IR Spectrum

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method is ideal for liquid samples as it requires minimal sample preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a single drop of 3-(Ethylamino)propanenitrile directly onto the
center of the ATR crystal.

e Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm™1.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR are essential for the complete structural elucidation of 3-
(Ethylamino)propanenitrile.

'H NMR Spectroscopy

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their connectivity.

Table 2: *H NMR Spectroscopic Data for 3-
(Ethylamino)propanenitrile (Solvent: CDCIs3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~2.85 t 2H -NH-CH2z2-CH2-CN
~2.65 q 2H -NH-CH2-CHs
~2.50 t 2H -NH-CH2z-CH2-CN
~1.10 t 3H -NH-CH2-CHs
~1.50 s (broad) 1H -NH-

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration. Coupling constants (J) are typically around 7 Hz for the triplet and quartet.

Interpretation of the 'H NMR Spectrum

The *H NMR spectrum of 3-(Ethylamino)propanenitrile is consistent with its structure. The
triplet at approximately 1.10 ppm corresponds to the three protons of the methyl group, which
are coupled to the adjacent methylene group. The quartet at around 2.65 ppm is assigned to
the methylene protons of the ethyl group, split by the neighboring methyl protons. The two
triplets at approximately 2.85 ppm and 2.50 ppm are assigned to the two methylene groups of
the propanenitrile backbone. The broad singlet around 1.50 ppm is characteristic of the amine
proton; its chemical shift and broadness can be affected by concentration and the presence of

water.

13C NMR Spectroscopy

The 3C NMR spectrum provides information on the different types of carbon atoms in the
molecule.

Table 3: **C NMR Spectroscopic Data for 3-
(Ethylamino)propanenitrile (Solvent: CDCI3)
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Chemical Shift (6, ppm) Assighment
~119 C=N

~46 -NH-CH2-CH2-CN
~44 -NH-CH2-CHs
~18 -NH-CH2-CH2-CN
~15 -NH-CH2-CHs

Note: Chemical shifts are approximate and can vary depending on the solvent.

Interpretation of the **C NMR Spectrum

The 3C NMR spectrum shows five distinct signals, corresponding to the five unique carbon
environments in the molecule. The signal at the lowest field (~119 ppm) is characteristic of the
nitrile carbon. The other four signals in the aliphatic region correspond to the four sp3
hybridized carbon atoms of the ethyl and propanenitrile moieties.

Experimental Protocol for Acquiring NMR Spectra

o Sample Preparation: Dissolve approximately 10-20 mg of 3-(Ethylamino)propanenitrile in
about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm
NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis is required.

 Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and
the magnetic field is shimmed to achieve homogeneity.

e 1H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to
set include the spectral width, acquisition time, and number of scans.

e 13C NMR Acquisition: A proton-decoupled experiment is standard for 13C NMR to simplify the
spectrum to single lines for each carbon. A larger number of scans is usually required for 13C
NMR due to the lower natural abundance of the 13C isotope.
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o Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce
the NMR spectrum. Phase and baseline corrections are applied.

Diagrams

Caption: Molecular structure of 3-(Ethylamino)propanenitrile.
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Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a robust and reliable means for the
identification and characterization of 3-(Ethylamino)propanenitrile. The combination of IR, *H
NMR, and 13C NMR spectroscopy offers a complete picture of the molecule's structure,
confirming the presence of all key functional groups and the connectivity of the carbon-
hydrogen framework. The provided experimental protocols offer a standardized approach for
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obtaining high-quality spectra, ensuring reproducibility and accuracy in research and industrial
settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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